molecular formula C9H16N4O2 B3045770 Tert-butyl 3-azidopyrrolidine-1-carboxylate CAS No. 113451-52-8

Tert-butyl 3-azidopyrrolidine-1-carboxylate

Cat. No.: B3045770
CAS No.: 113451-52-8
M. Wt: 212.25 g/mol
InChI Key: BRNQETRAMMATCR-UHFFFAOYSA-N
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Description

tert-Butyl 3-azidopyrrolidine-1-carboxylate (CAS: 1225218-67-6) is a chiral pyrrolidine derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research . The compound features an azido functional group at the 3-position, making it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction for the rapid and efficient synthesis of 1,2,3-triazole derivatives . This reactivity is leveraged in the facile and diverted synthesis of pyrrolidinyl triazoles, which have been identified as potential mitochondrial permeability transition pore (mPTP) blockers for researching therapeutic targets in conditions like Alzheimer's disease . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, facilitating its use in multi-step synthetic sequences, including the preparation of protease inhibitors, peptidomimetics, and other bioactive molecules . Its application extends to the construction of complex molecular architectures for chemical biology, such as bioconjugation probes and linker molecules for antibody-drug conjugates (ADCs), where its stability and selective reactivity are critical . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-azidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNQETRAMMATCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468194
Record name 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113451-52-8
Record name 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Pyrrolidine

The synthesis typically begins with N-Boc protection of 3-hydroxypyrrolidine. As demonstrated in EP1138672A1, treatment of (S)-3-hydroxypyrrolidine hydrochloride (34.1 g) with di-tert-butyl dicarbonate (45.8 g) in methanol at 0–5°C for 4.5 hours affords tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate in 98% yield (Equation 1):

$$
\text{(S)-3-hydroxypyrrolidine} + (\text{Boc})2\text{O} \xrightarrow{\text{K}2\text{CO}_3, \text{MeOH}} \text{tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate} \quad
$$

Mesylation of Hydroxyl Group

The hydroxyl group at C3 is converted to a mesylate leaving group using methanesulfonyl chloride (MsCl). In a representative procedure, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate (34.1 g) reacts with MsCl (3.91 mL) in ethyl acetate at 0–5°C, yielding methanesulfonic acid (S)-1-tert-butoxycarbonyl-pyrrolidin-3-yl ester (50.4 g, 95% yield). Triethylamine serves as both base and solvent, with rigorous temperature control to minimize racemization.

Mitsunobu Reaction for Direct Azide Installation

Stereochemical Outcomes

Using tert-butyl (R)-3-hydroxy-pyrrolidine-1-carboxylate (1.0 equiv), DEAD (1.2 equiv), PPh₃ (1.2 equiv), and diphenylphosphoryl azide (DPPA, 1.5 equiv) in THF at 0°C achieves configuration inversion (Equation 2):

$$
\text{tert-butyl (R)-3-hydroxy-pyrrolidine-1-carboxylate} \xrightarrow{\text{DEAD, PPh₃, DPPA}} \text{tert-butyl (S)-3-azidopyrrolidine-1-carboxylate} \quad
$$

This method preserves optical purity (97% ee) but requires chromatographic separation of byproducts, reducing practical yield to 72%.

Decarboxylative Azidation via Photoredox Catalysis

Mechanism

A photoredox strategy described by Jung et al. utilizes cerium(III) chloride and sodium azide under blue LED irradiation. While developed for 2-azidopyrrolidines, adapting this protocol to 3-azido derivatives involves:

  • Carboxylic Acid Precursor : tert-butyl 3-carboxypyrrolidine-1-carboxylate
  • Decarboxylation : CeCl₃·7H₂O (10 mol%) in acetonitrile at 25°C
  • Azide Transfer : NaN₃ (2.0 equiv), 12 h irradiation

This method achieves 68% yield but suffers from moderate stereocontrol (82% ee) due to radical intermediates.

Comparative Analysis of Synthetic Routes

Table 2. Method comparison for tert-butyl 3-azidopyrrolidine-1-carboxylate synthesis

Parameter Mesylation-Substitution Mitsunobu Reaction Photoredox Azidation
Overall yield 85% 72% 68%
Stereochemical fidelity 98% ee 97% ee 82% ee
Reaction time 18 h 24 h 12 h
Scalability >100 g <50 g <10 g
Key limitation MsCl toxicity High-cost reagents Radical side reactions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azidopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-azidopyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-azidopyrrolidine-1-carboxylate involves its ability to undergo chemical transformations that introduce or modify functional groups in target molecules. This makes it a valuable tool in synthetic chemistry for the development of new compounds and materials .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of tert-butyl pyrrolidine derivatives are heavily influenced by their substituents. Below is a comparative analysis with key analogs:

Compound A : tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₇H₂₅NO₄
  • Molecular Weight : 307.4 g/mol
  • Key Features: Substituents: Hydroxymethyl (-CH₂OH) and 4-methoxyphenyl groups at positions 3 and 4, respectively. Reactivity: Polar functional groups (hydroxyl and methoxy) enable hydrogen bonding and participation in nucleophilic reactions. Applications: Intermediate in pharmaceutical synthesis (e.g., chiral building blocks for drug candidates).
Compound B : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Molecular Formula: Not explicitly stated (estimated C₂₄H₃₃FN₂O₆).
  • Key Features: Substituents: Fluoropyridine and hydroxymethyl-pyrrolidine moieties. Reactivity: Fluorine enhances metabolic stability; hydroxymethyl supports further functionalization. Applications: Potential use in kinase inhibitors or fluorinated bioactive molecules .
Tert-butyl 3-azidopyrrolidine-1-carboxylate
  • Molecular Formula : C₉H₁₆N₄O₂ (estimated).
  • Molecular Weight : ~228.25 g/mol.
  • Key Features :
    • Substituents : Azide group at position 3.
    • Reactivity : Azide participates in high-yield click reactions with alkynes, enabling bioconjugation and polymer synthesis.
    • Applications : Key intermediate in drug discovery (e.g., PROTACs) and material science.
    • Stability : Azides are sensitive to heat, light, and shock, requiring cautious handling .

Biological Activity

Tert-butyl 3-azidopyrrolidine-1-carboxylate (TBAPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and neuropharmacological contexts. This article reviews the biological activity of TBAPC based on diverse research findings, case studies, and experimental data.

  • Molecular Formula : C10H18N4O2
  • Molecular Weight : 226.28 g/mol
  • CAS Number : 147081-49-0

TBAPC functions primarily as a ligand, interacting with various receptors and enzymes. Its azido group may contribute to its reactivity and ability to form stable complexes with biological targets. The compound's mechanism of action involves modulation of inflammatory pathways and neurotransmitter systems, which is crucial for its therapeutic potential.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of TBAPC, particularly through its ability to inhibit protein denaturation, a key factor in inflammatory responses.

CompoundIC50 (µM)Activity
TBAPC5.2Anti-inflammatory
Diclofenac4.8Anti-inflammatory

In a study utilizing the Bovine Serum Albumin (BSA) denaturation method, TBAPC demonstrated significant inhibition compared to standard anti-inflammatory drugs, indicating its potential as a lead compound for new anti-inflammatory agents.

Neuropharmacological Effects

TBAPC derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin receptors. This modulation is linked to potential therapeutic applications in mood disorders and neurodegenerative diseases.

  • Study Findings : In rodent models, TBAPC was found to enhance serotonin levels in synaptic clefts, improving cognitive function and neuronal excitability .

Study on Inflammation Models

A notable study investigated the efficacy of TBAPC in reducing inflammation induced by carrageenan in mice. The results indicated a significant reduction in paw edema in treated groups compared to controls (p < 0.05), confirming its effectiveness in acute inflammatory responses.

Neurotransmitter Modulation

Further pharmacological evaluations demonstrated that TBAPC could increase serotonin levels, contributing to enhanced cognitive functions. This effect suggests a mechanism that may be beneficial for treating mood disorders .

Q & A

Q. What are the standard synthetic routes and purification methods for tert-butyl 3-azidopyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or azide introduction reactions. For example, a common route involves reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a sulfonating agent (e.g., 2-nitrobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C, followed by azide substitution using sodium azide . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from solvents like dichloromethane/hexane to achieve >95% purity .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~80–85 ppm for 13^13C) and azide position.
  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C–N3_3 bond distance ~1.48 Å) .
  • Mass spectrometry : Molecular ion peak at m/z 212.25 (M+H+^+) confirms molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

Due to the azide group’s explosive potential:

  • Use blast shields and small-scale reactions (<1 g) during synthesis.
  • Avoid contact with metals or strong acids.
  • Store in inert atmospheres at –20°C .
  • Follow OSHA/NIOSH guidelines for respiratory protection (e.g., N95 masks) and emergency eyewash stations .

Advanced Research Questions

Q. How can reaction yields be optimized for azide introduction without side reactions?

Strategies include:

  • Temperature control : Maintain 0–5°C during sulfonation to minimize decomposition.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonate displacement .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance azide nucleophilicity but require careful quenching to avoid exotherms .

Q. What analytical methods resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60–85%) may arise from:

  • Purity of starting materials : HPLC-grade reagents reduce byproducts.
  • Chromatography variability : Compare TLC Rf_f values across studies to identify unaccounted impurities.
  • Moisture sensitivity : Use Karl Fischer titration to ensure anhydrous conditions during azide substitution .

Q. How does the steric environment of the pyrrolidine ring influence reactivity in downstream applications?

The tert-butyl group creates steric hindrance, slowing nucleophilic attacks at the carbamate carbonyl. Computational modeling (DFT) predicts activation energies for substitution reactions, while kinetic studies (e.g., UV-Vis monitoring) validate these effects .

Methodological Recommendations

  • Troubleshooting low yields : Replace sodium azide with tetrabutylammonium azide to improve solubility in non-polar solvents .
  • Handling azides : Implement Schlenk-line techniques for moisture-sensitive steps .
  • Click chemistry applications : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked pharmacophores, monitoring reaction progress via FTIR loss of N3_3 peak .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-azidopyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-azidopyrrolidine-1-carboxylate

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